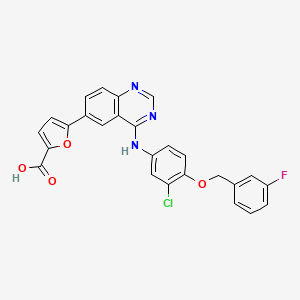

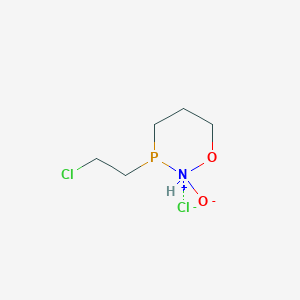

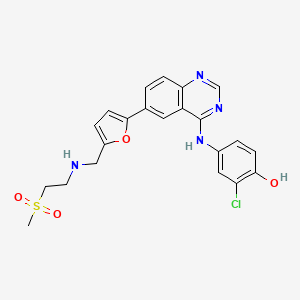

![molecular formula C17H24N2O7 B601227 (2S,5R)-5-[(ベンジルオキシ)アミノ]ピペリジン-2-カルボン酸エチル オキサレート CAS No. 1416134-48-9](/img/structure/B601227.png)

(2S,5R)-5-[(ベンジルオキシ)アミノ]ピペリジン-2-カルボン酸エチル オキサレート

説明

Avibactam Impurity 9 is an impurity of Avibactam.

科学的研究の応用

抗生物質開発

アビバクタム不純物9は、新規抗生物質の開発において重要な成分です。 これは、非β-ラクタムβ-ラクタマーゼ阻害剤として働き、β-ラクタム系抗生物質と組み合わせて、細菌が使用する耐性機構を克服することができます {svg_1}。この化合物は、多剤耐性菌株に対するβ-ラクタム系抗生物質のスペクトルを拡大するのに役立ちます。

分析法開発

医薬品研究では、アビバクタム不純物9は分析法開発に使用されています。 これは、様々な製剤中のアビバクタムとその不純物の存在量と濃度を測定できる、正確で信頼性の高いアッセイを作成するために不可欠です {svg_2}。これにより、最終的な医薬品製品の品質と有効性が保証されます。

方法のバリデーション

方法のバリデーションは、もう一つの重要なアプリケーションです。アビバクタム不純物9は、アビバクタム用に開発された分析方法をバリデートするために使用されます。 このプロセスは、方法が時間経過とともに一貫性があり、信頼性があり、再現性のある結果を生み出すことを確認し、これは規制承認と品質管理にとって重要です {svg_3}.

薬物動態研究

薬物動態研究には、薬物の吸収、分布、代謝、排泄の動態を理解することが含まれます。 アビバクタム不純物9は、このような研究において参照標準として使用することができ、アビバクタムが体内ではどのように振る舞うか、また最適な投与計画を探索することができます {svg_4}.

毒性学的研究

毒性学的研究は、新規薬物の安全性を確保するために不可欠です。アビバクタム不純物9は、アビバクタムとその不純物の潜在的な毒性効果を研究するために使用されます。 これには、化合物が様々な生物系に与える影響を評価し、安全な曝露レベルを決定することが含まれます {svg_5}.

不純物プロファイリング

不純物プロファイリングは、医薬品開発における重要な側面です。アビバクタム不純物9は、アビバクタム製剤に含まれる不純物を特定し、定量化し、研究するために使用されます。 これにより、不純物が薬物の安定性、有効性、安全性に与える影響を理解することができます {svg_6}.

作用機序

Target of Action

The primary target of (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate, also known as Avibactam Impurity 9, is the bacterial enzymes called beta-lactamases . These enzymes enable bacteria to break down beta-lactam antibiotics, such as aztreonam, making them resistant to the antibiotic’s action .

Mode of Action

Avibactam Impurity 9 blocks the action of many of the bacterial enzymes called beta-lactamases . By blocking these enzymes, Avibactam Impurity 9 restores the activity of aztreonam against aztreonam-resistant bacteria .

Biochemical Pathways

The compound (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate is involved in the aminosugar and nucleotide sugar metabolic pathways . The aztreonam/avibactam group showed a significant increase in UDP-GlcNAc, D-glucosamine, N-acetyl-D-glucosamine, and UDP-2-acetamido-2,6-dideoxy-β-L-arabino-hexos-4-ulose .

Pharmacokinetics

Ceftazidime and avibactam have complementary pharmacokinetic profiles, with a half-life of approximately 2 hours and low protein binding, making them suitable to be combined in a fixed-dose combination ratio of 4:1 (ceftazidime:avibactam) . Renal clearance is the primary elimination pathway of both ceftazidime and avibactam, and dose adjustment is required in patients with moderate and severe renal impairment .

Result of Action

The findings indicate that the aztreonam/avibactam combination accelerates structural damage to the bacterial membrane structure and their actions were immediate and sustained compared to aztreonam or avibactam alone . By inhibiting the production of crucial cell wall precursors, the combination may have inflicted damages on bacterial DNA .

特性

IUPAC Name |

ethyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3.C2H2O4/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12;3-1(4)2(5)6/h3-7,13-14,16-17H,2,8-11H2,1H3;(H,3,4)(H,5,6)/t13-,14+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUXATUBICTSNB-DFQHDRSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CN1)NOCC2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@H](CN1)NOCC2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

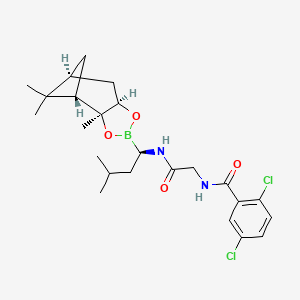

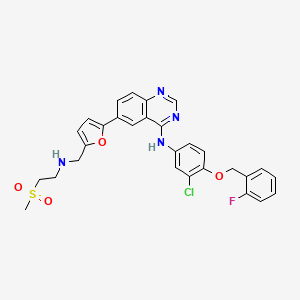

![N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601156.png)